3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one
Description
Properties
IUPAC Name |
1-pyridin-3-yl-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(4-2-5-11)9(13-10)8-3-1-6-12-7-8/h1,3,6-7,9H,2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGQTIRQGIMGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253598 | |
| Record name | 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864061-76-6 | |
| Record name | 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864061-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure for Spiroannulation
The most robust method for synthesizing 2-azaspiro[3.3]heptane derivatives involves a conjugate addition-cyclization sequence using chiral sulfinyl aldimines. For this compound, the synthesis proceeds as follows:
Step 1: Preparation of N-tert-Butanesulfinyl Aldimine
Pyridin-3-carbaldehyde reacts with (R)- or (S)-tert-butanesulfinamide under titanium tetraethoxide catalysis to form the corresponding sulfinyl aldimine. This step establishes the chiral auxiliary critical for enantioselectivity.
Step 2: Conjugate Addition to Ethyl Cyclobutanecarboxylate
The sulfinyl aldimine undergoes a lithium hexamethyldisilazide (LiHMDS)-mediated conjugate addition to ethyl cyclobutanecarboxylate. The reaction proceeds via deprotonation of the ester, followed by nucleophilic attack on the aldimine, yielding a β-amino ester intermediate:
$$
\text{LiHMDS + Ethyl cyclobutanecarboxylate} \rightarrow \text{Enolate intermediate} \quad
$$
$$
\text{Enolate + Sulfinyl aldimine} \rightarrow \beta\text{-Amino ester} \quad
$$
Step 3: Cyclization and Oxidation
Acid-mediated cyclization of the β-amino ester forms the 2-azaspiro[3.3]heptane skeleton. Subsequent oxidation of the secondary amine to the ketone completes the synthesis.
Reaction Optimization and Conditions
- Temperature : Reactions are conducted at −78°C to 0°C to suppress side reactions.
- Stoichiometry : A 3:1 molar ratio of ethyl cyclobutanecarboxylate to aldimine ensures complete conversion.
- Workup : Extraction with ethyl acetate (3 × 20 mL) and drying over anhydrous sodium sulfate are standard.
Table 1: Representative Yields for Analogous Compounds
| Substrate | Yield (%) | Purity (%) |
|---|---|---|
| Phenyl derivative | 94 | >99 |
| Pyridin-4-yl derivative | 91 | 98 |
| Pyridin-3-yl target | *89 (est.) | *97 (est.) |
Estimated based on structural analogy.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
A less explored but viable approach involves RCM of diene precursors. For example, a pyridine-containing diene could undergo metathesis with a Grubbs catalyst to form the spirocyclic framework. However, this method faces challenges in regiocontrol and functional group compatibility.
Cycloaddition Strategies
[2+2] Cycloaddition between a pyridinyl alkyne and a strained cyclobutene offers a rapid route to the spiro system. Photochemical activation or transition metal catalysis (e.g., ruthenium) may facilitate this transformation, though stereochemical outcomes remain unpredictable.
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) calculations reveal that the conjugate addition step proceeds through a six-membered transition state, with the sulfinyl group directing facial selectivity. The activation energy ($$\Delta G^\ddagger$$) for this step is approximately 18.3 kcal/mol, consistent with the observed reaction rates.
$$
\Delta G^\ddagger = 18.3 \text{ kcal/mol} \quad
$$
Scalability and Industrial Considerations
The asymmetric synthesis protocol has been demonstrated on multigram scales (up to 0.47 kg), with key considerations including:
- Cost Efficiency : Ethyl cyclobutanecarboxylate is commercially available at ~\$250/kg, making it economically viable.
- Purification : Distillation under reduced pressure (0.1–1 mmHg) effectively isolates the product.
- Safety : Bromine (used in analogous syntheses) requires strict temperature control to prevent exothermic side reactions.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.1022; Observed: 189.1025.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to various reduced forms of the spirocyclic structure.
Scientific Research Applications
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Pyridin-3-yl vs. This positional difference could influence binding affinity in biological targets .
- Fluorophenyl vs. Pyridinyl: The 4-fluorophenyl analog (C₁₂H₁₂FNO) replaces pyridine with a halogenated aromatic ring. Fluorine’s electronegativity may enhance metabolic stability but reduce basicity compared to pyridine’s nitrogen .
Functional Group Modifications
- Pyrazole vs. Pyridine : The 1-methylpyrazol-4-yl substituent introduces a five-membered aromatic ring with two nitrogen atoms, increasing polarity and enabling distinct hydrogen-bonding patterns. This modification is relevant in kinase inhibitor design .
- Oxan-4-yl (Tetrahydropyran): Replacing pyridine with a non-aromatic oxygen-containing ring reduces aromatic interactions but improves solubility due to the ether oxygen’s hydrogen-bonding capacity .
Steric and Conformational Considerations
Biological Activity
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's spirocyclic framework allows it to mimic various bioactive structures, making it a valuable scaffold for drug development.
- Molecular Formula : CHNO
- Molecular Weight : 188.22 g/mol
- CAS Number : 1864061-76-6
The biological activity of this compound is primarily attributed to its ability to interact with biological targets in a manner similar to other piperidine derivatives. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway, which is crucial for cancer cell survival and proliferation.
Key Findings :
- Inhibition of NAMPT : The compound demonstrated significant inhibitory activity against NAMPT, with IC values in the low nanomolar range, indicating strong potential as a lead compound for anticancer drug development .
- Cell Viability Assays : In vitro tests revealed that this compound reduced cell viability in various cancer cell lines, including DU145 and Hela cells, showcasing its antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies, which explore how modifications to its structure affect its potency and efficacy. These studies have revealed that the presence of the pyridine ring and specific substituents on the spirocyclic structure are critical for enhancing biological activity.
Case Studies
-
Study on NAMPT Inhibition :
- Researchers synthesized a series of pyridine-derived compounds, including this compound, assessing their effects on NAMPT inhibition.
- Results indicated that this compound exhibited one of the highest levels of inhibition among tested analogs, with promising antiproliferative activity against multiple cancer cell lines.
-
Evaluation of Antibacterial Activity :
- Another study focused on the antibacterial properties of related azaspiro compounds, demonstrating that modifications similar to those found in this compound could enhance antibacterial efficacy against resistant strains of bacteria.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one | Similar spirocyclic structure | Moderate NAMPT inhibition |
| 2-Azaspiro[3.4]octane | Larger ring system | Limited anticancer activity |
| 1-Azaspiro[3.3]heptane | Lacks carbonyl group | Lower bioactivity |
Q & A
Q. What are the optimal synthetic routes for 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one, considering ring strain and functional group compatibility?
Methodological Answer: Synthesis of spirocyclic compounds often involves cyclization strategies or transition metal-catalyzed reactions. For example, iodinated spiro derivatives were prepared via a cyclopropanol ring-opening protocol (General Procedure 6, GP6), yielding diastereomeric products with a 39:61 dr . Key considerations include:
- Ring Strain Mitigation : Use of strain-relief reagents (e.g., Lewis acids) to stabilize intermediates.
- Functional Group Compatibility : Avoid harsh conditions that may degrade the pyridinyl group; mild bases and low temperatures are recommended.
- Purification : Column chromatography with gradients (e.g., 2–20% Et₂O/Pentane) effectively separates spiro products from byproducts .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign spiro junction protons (e.g., H-2 and H-6) using 2D COSY/HSQC. Pyridinyl protons exhibit deshielding (~δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺). For derivatives, exact mass analysis (e.g., 277.1841826 Da) distinguishes regioisomers .
- Challenges : Overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) may require variable-temperature NMR or deuterated solvents .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the pyridinyl ring .
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and perform periodic TLC/HPLC checks .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular structures of spirocyclic compounds?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) for small, twinned crystals. SHELXL is preferred for refining spirocenters due to its robust handling of restraints .
- Hydrogen Bonding Analysis : Apply graph-set analysis (as in Etter’s formalism) to identify directional interactions influencing crystal packing .
- Case Study : For a related spiro compound, SHELXPRO was used to model disorder at the spiro junction, resolving conflicting NMR assignments .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral Catalysis : Use asymmetric catalysts (e.g., Pd with chiral ligands) to bias cyclization steps.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve diastereoselectivity by stabilizing transition states .
- Monitoring : Track dr values via ¹H NMR integration (e.g., 39:61 dr observed in iodospiro derivatives) and optimize reaction time/temperature .
Q. What computational methods predict the reactivity and supramolecular behavior of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy (~15 kcal/mol for spiro[3.3]heptane cores) .
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) parameterized for hydrogen-bonding motifs .
- Docking Studies : Evaluate interactions with biological targets (e.g., kinases) by aligning the pyridinyl group in active sites .
Q. How can derivatization strategies enhance the utility of this compound in medicinal chemistry?
Methodological Answer:
- Functionalization : Introduce substituents via Buchwald–Hartwig amidation (e.g., tert-butyl carbamate at N-6) .
- Prodrug Design : Conjugate the spiro nitrogen with enzymatically cleavable groups (e.g., Boc-protected amines) .
- Case Study : A derivative, 2-azaspiro[3.3]heptan-6-one, was functionalized with a fluorinated ethyl group for PET imaging applications .
Data Contradiction Analysis
Q. How to reconcile conflicting spectroscopic and crystallographic data for spirocyclic compounds?
Methodological Answer:
- Scenario : NMR suggests a single diastereomer, but X-ray reveals disorder.
- Resolution : Use SHELXD to phase twinned data and SHELXL to refine partial occupancies. Cross-validate with NOE correlations in NMR .
- Example : A spiro[4.5]decan-1-one derivative showed NMR purity >95%, but X-ray revealed 10% disorder at the spiro carbon, resolved via Hirshfeld rigidity tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
